molecular formula C23H46ClNO4 B144768 Palmitoyl-L-carnitine chloride CAS No. 18877-64-0

Palmitoyl-L-carnitine chloride

Cat. No. B144768
CAS RN: 18877-64-0
M. Wt: 436.1 g/mol
InChI Key: GAMKNLFIHBMGQT-ZMBIFBSDSA-N
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Description

Palmitoyl-L-carnitine chloride (PCC) is a compound that has been studied for its various biological effects. It is known to be an effective enhancer of intestinal transport of hydrophilic molecules and can influence the function of vascular endothelium, particularly in ischemic conditions . PCC is also a metabolic intermediate in the fatty acid incorporation pathway into erythrocyte membrane phospholipids . Its surfactant properties are similar to those of synthetic detergents and may play a role in the pathogenesis of myocardial ischemia .

Synthesis Analysis

The synthesis of palmitoyl-L-carnitine involves the acylation of carnitine with palmitoyl groups. This process is part of the fatty acid incorporation pathway into membrane phospholipids, as demonstrated in erythrocyte membranes . The exact synthetic pathways and enzymes involved in the production of PCC in biological systems are not detailed in the provided papers.

Molecular Structure Analysis

Palmitoyl-L-carnitine has an amphiphilic structure, which means it contains both hydrophobic (lipophilic) and hydrophilic (polar) regions. This characteristic is crucial for its ability to interact with biological membranes and affect their properties . X-ray diffraction studies have shown that palmitoyl-L-carnitine can form gel-phase bilayers with interdigitated hydrocarbon chains and can transition to a hexagonal phase under certain conditions .

Chemical Reactions Analysis

PCC interacts with various cellular components and can modify cellular functions. For example, it has been shown to directly activate Ca2+ channels, resembling the Ca2+ channel activator Bay K 8644, and interact with calcium-antagonists . It also affects the intracellular calcium regulation in endothelial cells, which can influence vascular function . Additionally, PCC can inhibit the oxidation of isocitrate in rat liver mitochondria, suggesting an interaction with metabolic pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of PCC contribute to its biological activities. Its surfactant nature allows it to solubilize biological membranes and affect membrane permeability . PCC can decrease transepithelial electrical resistance and increase permeability for certain molecules, indicating its potential as an absorption enhancer . It also exhibits a dose-dependent effect on cell viability and tight junction protein localization . The ability of PCC to form different phases, such as lamellar and hexagonal, is indicative of its versatile interactions with cellular structures .

Relevant Case Studies

Several studies have explored the effects of PCC on cellular functions. In vascular endothelial cells, PCC has been shown to inhibit endothelium-dependent relaxation and affect intracellular calcium signaling . It also enhances the bioavailability of the antibiotic cefoxitin in different intestinal regions, demonstrating its potential in drug delivery applications . Furthermore, PCC's inhibition of the Na/K pump current in guinea pig ventricular cells suggests a similarity to the action of ouabain, a known Na/K pump inhibitor .

Scientific Research Applications

Calcium Channel Activation

Palmitoyl-L-carnitine chloride (PCC) has been shown to activate calcium channels. Research indicates that PCC can augment sensitivity to calcium in smooth muscle and interact with different classes of calcium-antagonists, suggesting its potential role as an endogenous modulator of channel function (Spedding & Mir, 1987).

Effects on Neurones

PCC impacts whole cell voltage-activated calcium channel currents and Ca2+-activated chloride currents in neurones from rat dorsal root ganglia. This suggests a role for PCC in affecting the efficiency of intracellular calcium handling in neurones (Stapleton et al., 1992).

Vascular Endothelium Function

PCC influences the function of vascular endothelium, particularly in ischaemic myocardium. It can inhibit endothelium-dependent relaxation in rabbit thoracic aortas and affect intracellular calcium regulation in endothelial cells (Inoue et al., 1994).

Erythrocyte Membrane Phospholipids

PCC serves as a metabolic intermediate in the fatty acid incorporation pathway into erythrocyte membrane phospholipids. It plays a role in phospholipid acylation, indicating its importance in membrane biology (Arduini et al., 1990).

Gram-Negative Bacteria Lysis

PCC is effective in lysing certain gram-negative bacteria like Alcaligenes eutrophus and Alcaligenes latus, outperforming lysozyme in these cases. This suggests its potential application in bacterial cell lysis studies (Lee et al., 1993).

Cardiac Metabolic Effects

PCC can reverse doxorubicin-induced cardiac metabolic damage in cardiac myocytes and mitochondria. This implies its potential therapeutic role in protecting against cardiac damage caused by certain drugs (Sayed-Ahmed et al., 1999).

Mitochondrial Membrane Function

Research shows that PCC can modulate mitochondrial membrane function. It inhibits the mitochondrial inner membrane anion-conducting channel, which might have implications in metabolic regulation and mitochondrial function (Halle-Smith et al., 1988).

Isocitrate Oxidation in Liver Mitochondria

PCC has been observed to decrease the oxidation of isocitrate in rat liver mitochondria. This effect on mitochondrial metabolism highlights its potential importance in understanding metabolic pathways (Lenartowicz et al., 1976).

Modulation of Caspase Activity

In studies involving Jurkat cells, PCC has been shown to modulate the activity of caspases, enzymes that play a crucial role in apoptosis. This suggests its potential role in apoptosis regulation (Mutomba et al., 2000).

Influence on Sodium Currents in Myocytes

PCC modifies sodium currents in ventricular myocytes and can induce transient inward current. This has implications for understanding cardiac electrophysiology and potential arrhythmogenic effects (Wu & Corr, 1994).

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Palmitoyl-L-carnitine chloride . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Palmitoyl-L-carnitine chloride has been used as acylcarnitine in treating cardiomyocytes for the induction of reactive oxygen species (ROS) . It also protects against age-induced cold sensitivity in mice . Future research may focus on its potential applications in drug delivery systems .

properties

IUPAC Name

[(2R)-3-carboxy-2-hexadecanoyloxypropyl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4;/h21H,5-20H2,1-4H3;1H/t21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMKNLFIHBMGQT-ZMBIFBSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Palmitoyl-L-carnitine chloride

CAS RN

18877-64-0
Record name Palmitoyl-L-carnitine chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18877-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Palmitoylcarnitine hydrochloride, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018877640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-[3-carboxy-2-[(1-oxohexadecyl)oxy]propyl]trimethylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.750
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PALMITOYLCARNITINE HYDROCHLORIDE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7Z2DG59IG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
SC Sutton, EL LeCluyse, L Cammack, JA Fix - Pharmaceutical research, 1992 - Springer
… The conditions under which the absorption enhancer palmitoyl L-carnitine chloride (PCC) improved the bioavailability of the poorly absorbed antibiotic cefoxitin throughout the rat …
Number of citations: 30 link.springer.com
L Berchiche, C Legrand, J Capiaumont… - Journal of …, 1994 - Elsevier
… This work investigates the effects of L-carnitine, palmitoyl L-carnitine chloride (Pal L-Cn) and acetyl-DL-carnitine hydrochloride (AC-DL-Cn) on the growth of hybridoma ceils and their …
Number of citations: 16 www.sciencedirect.com
RK Berge, E Slinde, M Farstad - Biochemical Journal, 1979 - portlandpress.com
… Palmitoyl-L-carnitine chloride was purchasedfrom Supelco (Bellefonte, PA, USA) and L-carnitinewas a product of Koch-Light Laboratories (Colnbrook, Bucks., UK). (1-14C]Tyramine …
Number of citations: 29 portlandpress.com
RK Suarez, PW Hochachka - Journal of comparative physiology, 1981 - Springer
… Palmitoyl L-carnitine chloride, potassium threo-D~(+)isocitrate, S-palmitoyi coenzyme A, DL-carnitine HC1, trifluoromethoxycarbonylcyanidephenylhydrazone, oligomycin, and sodium …
Number of citations: 71 link.springer.com
J Ukropec, JE Reseland, D Gasperikova… - Lipids, 2003 - Wiley Online Library
To study the mechanisms responsible for the hypotriglyceridemic effect of marine oils, we monitored the effects of high dietary intake of n−3 PUFA on hepatic and muscular β‐oxidation, …
Number of citations: 175 aocs.onlinelibrary.wiley.com
R Bicego, A Francisco, JS Ruas… - Archives of Biochemistry …, 2020 - Elsevier
… O4876), palmitoyl-l-carnitine chloride (cat. P1645), palmitoyl coenzyme A (palmitoyl-CoA) … ), DCC was dissolved in methanol, palmitoyl-l-carnitine chloride and palmitoyl-CoA lithium salt …
Number of citations: 6 www.sciencedirect.com
C Zhu, H Liu, H Li, W Bi, B Bai, Q Zhao - 2022 - researchsquare.com
… from Thermo Fisher, formic acid from TEDIA, Reserpine from Sigma (America), Phosphatidylcholine (PC) (34:1) from Avanti polar lipids (Alabaster AL), and PalmitoylL-carnitine …
Number of citations: 4 www.researchsquare.com
AD Peterlin, JM Johnson, K Funai - Thermogenic Fat: Methods and …, 2023 - Springer
High-resolution respirometry is commonly used to quantify mitochondrial respiratory rates. In the respirometry chamber, a change in oxygen concentration is measured by a …
Number of citations: 3 link.springer.com
LC Johnson, CR Martens, JR Santos-Parker… - Clinical …, 2018 - portlandpress.com
Advancing age is associated with impairments in numerous physiological systems, leading to an increased risk of chronic disease and disability, and reduced healthspan (the period of …
Number of citations: 26 portlandpress.com
R Mentlein, M Suttorp, E Heymann - Archives of Biochemistry and …, 1984 - Elsevier
The comparative substrate specificities of five purified serine hydrolases from rat liver microsomes have been investigated, especially their action upon natural lipoids. All enzymes had …
Number of citations: 128 www.sciencedirect.com

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